![molecular formula C24H22N6O2 B2524891 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide CAS No. 1207048-86-9](/img/no-structure.png)
2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide” is a chemical compound with the molecular formula C23H20N6O2 . It has a molecular weight of 412.4 g/mol . The compound is also known by the synonym AKOS021697081 .
Molecular Structure Analysis
The compound has a complex structure that includes several ring structures, specifically pyrazolo and triazolo rings . The InChI code and Canonical SMILES can be used to generate a 2D structure of the compound .Physical and Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 3, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The topological polar surface area is 82.8 Ų . The compound has a complexity of 776 .Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
Research has shown that derivatives similar to the compound have been synthesized and evaluated for their biological activities. For instance, derivatives incorporating an antipyrinyl moiety have demonstrated notable anticancer and antimicrobial activities. The synthesis of these compounds involves several steps, leading to structures that have been thoroughly analyzed using techniques like IR, 1H NMR, 13C NMR, and mass spectral data, confirming their potential in therapeutic applications (Riyadh, Kheder, & Asiry, 2013).
Insecticidal Assessment
Another study focused on the synthesis of various heterocycles incorporating a thiadiazole moiety, using the compound as a precursor. These new compounds were assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This research contributes to the development of potential agrochemicals aimed at pest control, showcasing the versatility of such compounds in scientific applications beyond human health (Fadda et al., 2017).
Synthesis and Evaluation of Derivatives
Additional studies have reported the synthesis of derivatives containing the benzofuran moiety, highlighting a broad spectrum of chemical reactions that lead to the formation of compounds with potential antimicrobial and anticancer properties. The structure-activity relationships of these compounds provide insights into their biological activities, further expanding the scientific research applications of the compound (Abdelhamid, Fahmi, & Alsheflo, 2012).
Antimicrobial and Antifungal Activities
Derivatives synthesized from the compound have shown promising antimicrobial and antifungal activities. These studies underline the importance of structural modifications to enhance biological efficacy, providing a foundation for further research in designing drugs or agents with specific antimicrobial properties (Hassan, 2013).
Orientations Futures
Mécanisme D'action
Target of action
Chemical compounds often exert their effects by interacting with specific targets in the body. These targets are usually proteins, such as enzymes or receptors, that play crucial roles in biological processes. The compound’s interaction with its target can either enhance or inhibit the target’s function .
Mode of action
The compound binds to its target, causing a conformational change in the target’s structure. This change can either activate or deactivate the target, leading to changes in downstream biological processes .
Biochemical pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, if the target is an enzyme involved in a metabolic pathway, the compound’s action can increase or decrease the production of certain metabolites .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine its bioavailability. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence these properties .
Result of action
The compound’s action can lead to various molecular and cellular effects. These effects depend on the specific biological processes that the compound’s target is involved in .
Action environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate, followed by its reaction with the appropriate reagents to form the final product.", "Starting Materials": [ "3,4-dimethylphenylhydrazine", "ethyl acetoacetate", "o-toluidine", "sodium ethoxide", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "sodium azide", "sodium hydride", "2-bromo-3-nitropyrazine", "2-amino-5-methylpyrazine" ], "Reaction": [ "Step 1: Synthesis of 9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate", "a. React 3,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide to form 3,4-dimethylphenylhydrazonoethyl acetoacetate", "b. Cyclize the above intermediate with acetic anhydride and phosphorus pentoxide to form 9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one", "Step 2: Synthesis of 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide", "a. React the above intermediate with thionyl chloride to form the corresponding acid chloride", "b. React the acid chloride with sodium azide to form the corresponding azide", "c. React the azide with sodium hydride and o-toluidine to form the final product, 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide" ] } | |
Numéro CAS |
1207048-86-9 |
Formule moléculaire |
C24H22N6O2 |
Poids moléculaire |
426.48 |
Nom IUPAC |
2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22N6O2/c1-15-8-9-18(12-17(15)3)20-13-21-23-27-30(24(32)28(23)10-11-29(21)26-20)14-22(31)25-19-7-5-4-6-16(19)2/h4-13H,14H2,1-3H3,(H,25,31) |
Clé InChI |
JNKAPDDTRJBHLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5C)C3=C2)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)
![3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)


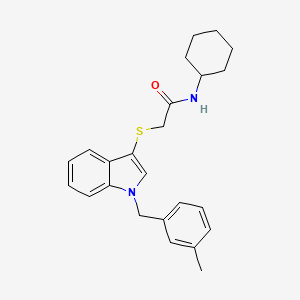
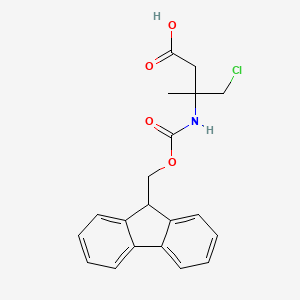
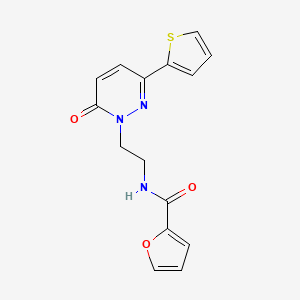
![ethyl 4-(cyanosulfanyl)-5-[4-(dimethylamino)benzamido]-3-methylthiophene-2-carboxylate](/img/structure/B2524820.png)
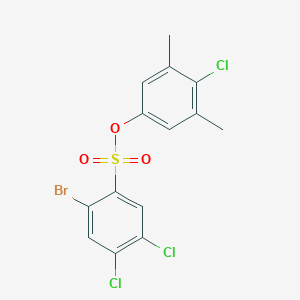

![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B2524825.png)
![N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2524827.png)
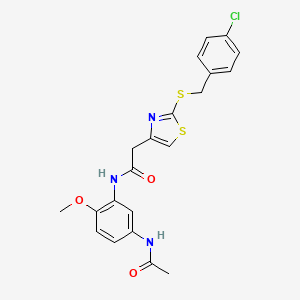
![2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2524830.png)
